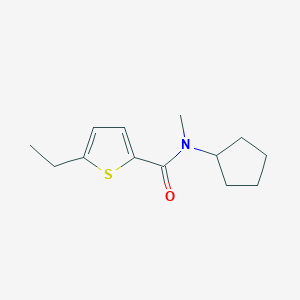![molecular formula C15H19N3O B7505187 N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide (CP-544326) is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction.
Mécanisme D'action
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide is a selective antagonist of the α4β2 nAChR subtype, which is widely expressed in the brain and plays a crucial role in various cognitive and behavioral processes. By blocking the activity of this receptor subtype, this compound can modulate neurotransmitter release and neuronal excitability, leading to its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing the release of dopamine in the brain, modulating the activity of glutamate receptors, and reducing the expression of pro-inflammatory cytokines. These effects are thought to underlie its therapeutic effects in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the α4β2 nAChR subtype, which allows for precise modulation of neuronal activity. However, this compound also has some limitations, including its poor solubility in water and its potential off-target effects on other receptor subtypes.
Orientations Futures
There are several future directions for research on N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide, including investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and depression. Additionally, further studies are needed to better understand its mechanism of action and to develop more effective and selective analogs of this compound. Finally, studies are needed to investigate the safety and tolerability of this compound in humans, as well as its potential drug-drug interactions with other medications.
Conclusion
In conclusion, this compound is a potent and selective antagonist of the α4β2 nAChR subtype that has shown promise for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves modulating neurotransmitter release and neuronal excitability, leading to its therapeutic effects. While this compound has several advantages for lab experiments, further research is needed to better understand its mechanism of action and to develop more effective and selective analogs.
Méthodes De Synthèse
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 1-cyclopentenyl-1-methylamine with 2,3,5-trimethylpyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in animal models. In schizophrenia, this compound has been shown to improve cognitive deficits and reduce positive symptoms in clinical trials. In nicotine addiction, this compound has been shown to reduce nicotine self-administration and withdrawal symptoms in animal models.
Propriétés
IUPAC Name |
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-7-8-18-10-13(16-14(18)9-11)15(19)17(2)12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGQRKLGAPSNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)N(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)





![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]acetamide](/img/structure/B7505201.png)
![1-Ethyl-3-[(4-fluoro-3-methylphenyl)methyl]urea](/img/structure/B7505205.png)

